REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][C:10]#[N:11].Cl.[CH2:13]([OH:15])[CH3:14]>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][C:10](=[NH:11])[O:15][CH2:13][CH3:14]
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Name
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|
Quantity
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50.45 g
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Type
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reactant
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Smiles
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COC1=C(C=CC=C1)CC#N
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Name
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|
Quantity
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101 mL
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Type
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reactant
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Smiles
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C(C)O
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Name
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Quantity
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10.42 mL
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Type
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reactant
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Smiles
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Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the reaction was stirred at ambient temperature for 48 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The HCl bubbler was removed
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Type
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ADDITION
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Details
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The reaction was diluted with 200 mL ether
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Type
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FILTRATION
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Details
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the suspension was filtered
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Type
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WASH
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Details
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The collected solid was washed with ether
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Type
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CUSTOM
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Details
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dried under vacuum
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Reaction Time |
48 h |
Name
|
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Type
|
product
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Smiles
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COC1=C(C=CC=C1)CC(OCC)=N
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Name
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|
Type
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product
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Smiles
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|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |